molecular formula C20H21N3O2S B7552243 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide

Cat. No. B7552243
M. Wt: 367.5 g/mol
InChI Key: CDKLATVFYBMQKX-UHFFFAOYSA-N
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Description

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMPY or IMPY-2 and is a member of the benzamide family of compounds. In

Mechanism of Action

The mechanism of action of IMPY-2 is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, IMPY-2 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
IMPY-2 has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, IMPY-2 has been shown to have anti-inflammatory activity, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IMPY-2 has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IMPY-2 in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, IMPY-2 has been shown to be relatively non-toxic to normal cells, which makes it a safer alternative to some other cancer drugs.
One of the limitations of using IMPY-2 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. Additionally, the mechanism of action of IMPY-2 is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are a number of potential future directions for research involving IMPY-2. One area of research could be the development of new formulations of IMPY-2 that improve its solubility in aqueous solutions. Additionally, further research could be done to elucidate the mechanism of action of IMPY-2 and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, further research could be done to explore the potential of IMPY-2 in combination with other cancer drugs, in order to improve its effectiveness against cancer cells.

Synthesis Methods

The synthesis of IMPY-2 involves several steps, including the reaction of 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)methanethiol with oxirane-2-carboxylic acid methyl ester to form the intermediate 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)oxirane-2-carboxylic acid methyl ester. This intermediate is then reacted with 4-aminobenzamide to produce the final product, 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide.

Scientific Research Applications

IMPY-2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that IMPY-2 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IMPY-2 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(21-12-16-6-5-11-25-16)17-7-1-2-8-18(17)26-14-15-13-23-10-4-3-9-19(23)22-15/h1-4,7-10,13,16H,5-6,11-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKLATVFYBMQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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